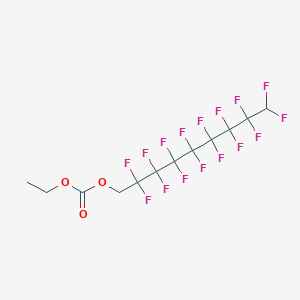
Ethyl 1H,1H,9H-perfluorononyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1H,1H,9H-perfluorononyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorinated carbon chain, which imparts distinct hydrophobic and lipophobic characteristics. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of perfluorononyl alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
C9F19CH2OH+ClCOOCH2CH3→C9F19CH2OCOOCH2CH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form perfluorononyl alcohol and ethyl carbonate.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: The compound can be reduced to form simpler fluorinated alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Perfluorononyl alcohol and ethyl carbonate.
Substitution: Various substituted perfluorononyl derivatives.
Reduction: Fluorinated alcohols.
Scientific Research Applications
Ethyl 1H,1H,9H-perfluorononyl carbonate is used in several scientific research fields:
Chemistry: As a reagent in the synthesis of fluorinated compounds.
Biology: In studies involving the interaction of fluorinated compounds with biological membranes.
Industry: Used in the production of specialized coatings and materials that require hydrophobic and lipophobic properties.
Mechanism of Action
The mechanism of action of Ethyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with various molecular targets. The perfluorinated chain interacts with hydrophobic regions of molecules, while the carbonate group can participate in esterification and other reactions. This dual functionality allows it to modify surfaces and interfaces effectively.
Comparison with Similar Compounds
Ethyl 1H,1H,9H-perfluorononyl carbonate can be compared with other perfluorinated carbonates such as:
- Mthis compound
- Propyl 1H,1H,9H-perfluorononyl carbonate
Uniqueness
This compound is unique due to its specific chain length and the presence of an ethyl group, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where precise control over surface properties is required.
Properties
Molecular Formula |
C12H8F16O3 |
|---|---|
Molecular Weight |
504.16 g/mol |
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C12H8F16O3/c1-2-30-5(29)31-3-6(15,16)8(19,20)10(23,24)12(27,28)11(25,26)9(21,22)7(17,18)4(13)14/h4H,2-3H2,1H3 |
InChI Key |
HYXSSURFWVTKJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


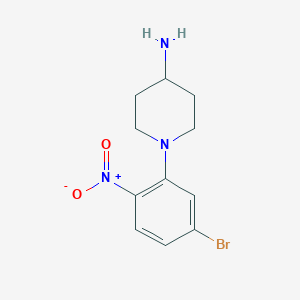
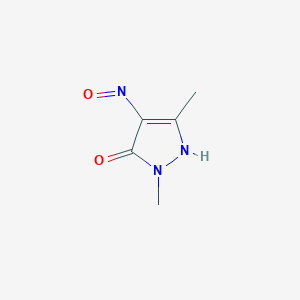
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)

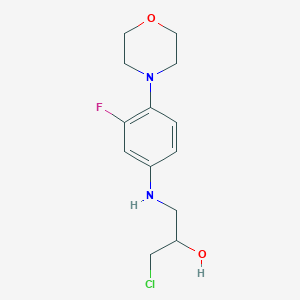
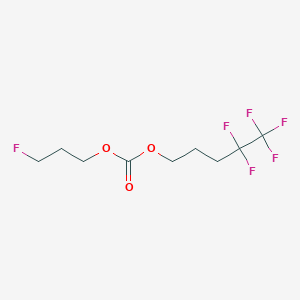

![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)

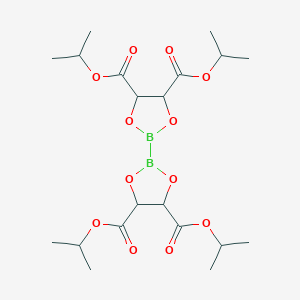



![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)
